

Cibacron Brilliant Red 3B-A: A Technical Guide to its Spectral Properties

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Compound of Interest

Compound Name: Cibacron Brilliant Red 3B-A

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties of the anionic monochlorotriazine dye, **Cibacron Brilliant Red 3B-A** (CBR). It focuses on its ultraviolet-visible (UV-Vis) absorption and fluorescence characteristics, with a particular emphasis on the photophysical changes that occur upon its interaction with polymers, such as chitosan. This guide is intended to be a valuable resource for researchers utilizing this dye in various applications, including biochemical assays and drug delivery systems.

UV-Vis Spectral Properties

Cibacron Brilliant Red 3B-A exhibits distinct absorption characteristics in the visible range of the electromagnetic spectrum. The maximum absorbance wavelength (λ_{max}) of the dye is sensitive to its environment, particularly the presence of polyelectrolytes.

When dissolved in an aqueous buffer, CBR typically displays a maximum absorbance at approximately 515 nm.^{[1][2]} However, upon interaction with a cationic polymer like chitosan, a significant bathochromic shift, or red shift, is observed. This shift is a clear indicator of dye-polymer interaction and the formation of aggregates.^{[1][2]} The λ_{max} of the CBR-chitosan complex shifts to around 570 nm.^{[1][2][3]}

Quantitative UV-Vis Data Summary

Analyte	Maximum Absorption Wavelength (λ_{max})	Observed Shift	Reference
Cibacron Brilliant Red 3B-A (alone)	~ 515 nm	-	[1][2]
Cibacron Brilliant Red 3B-A + Chitosan	~ 570 nm	Bathochromic Shift (~55 nm)	[1][2][3]
Cibacron Brilliant Red 3B-A + Trimethyl Chitosan (TMC)	575 nm	Bathochromic Shift	[4]

Fluorescence Spectral Properties

The fluorescence of **Cibacron Brilliant Red 3B-A** is highly dependent on its aggregation state. In its monomeric form in solution, the dye exhibits weak fluorescence. However, its interaction with certain polymers can lead to significant changes in its emission spectrum, a phenomenon known as aggregation-induced emission (AIE).[3]

Upon complexation with chitosan, CBR displays a notable fluorescence emission peak at approximately 600 nm when excited at 570 nm.[3][4] Conversely, a quenching of fluorescence is observed at around 360 nm when excited in the 250-300 nm range.[1][3] This quenching is also attributed to the interaction and aggregation with the polymer.[1]

Quantitative Fluorescence Data Summary

Condition	Excitation Wavelength (λ_{ex})	Emission Wavelength (λ_{em})	Phenomenon	Reference
Cibacron Brilliant Red 3B-A + Chitosan	570 nm	~ 600 nm	Aggregation-Induced Emission	[3][4]
Cibacron Brilliant Red 3B-A + Chitosan	250-300 nm	~ 360 nm	Fluorescence Quenching	[1][3]

Experimental Protocols

The following are detailed methodologies for the characterization of the spectral properties of **Cibacron Brilliant Red 3B-A**, based on published research.^{[1][3]}

UV-Vis Absorption Spectroscopy

- Materials:
 - **Cibacron Brilliant Red 3B-A**
 - Chitosan (or other polymer of interest)
 - Glycine-HCl buffer (0.1 M, pH 3.22)
 - Quartz cuvettes (10 mm path length)
- Instrumentation:
 - JASCO V-630 Spectrophotometer or equivalent
- Procedure:
 - Prepare a stock solution of **Cibacron Brilliant Red 3B-A** at a concentration of 0.075 g/L in the glycine-HCl buffer.^[3]
 - Prepare a series of solutions with varying concentrations of chitosan in the glycine-HCl buffer.
 - For measurements of the dye alone, use the CBR stock solution.
 - For measurements of the complex, mix the CBR stock solution with the chitosan solutions to achieve the desired final concentrations.
 - Use the glycine-HCl buffer as a baseline reference.
 - Record the absorbance spectra from the desired wavelength range (e.g., 400-700 nm).

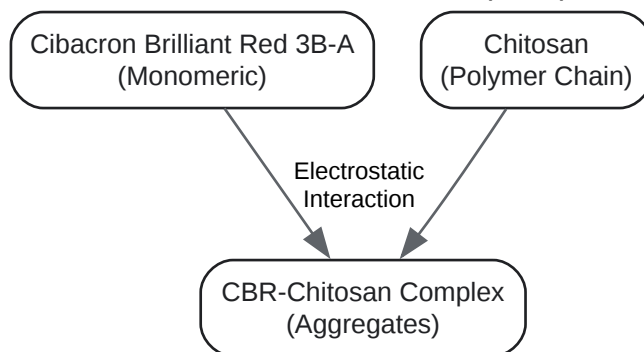
Fluorescence Spectroscopy

- Materials:
 - **Cibacron Brilliant Red 3B-A**
 - Chitosan (or other polymer of interest)
 - Glycine-HCl buffer (0.1 M, pH 3.22)
 - Quartz cuvettes or black microplates suitable for fluorescence measurements
- Instrumentation:
 - Jasco FP-6500 Spectrofluorometer or a microplate reader with fluorescence capabilities (e.g., Tecan Safire)^{[1][3]}
- Procedure:
 - Prepare solutions as described in the UV-Vis protocol.
 - To observe aggregation-induced emission, set the excitation wavelength to 570 nm and record the emission spectrum, looking for a peak around 600 nm.^{[3][4]}
 - To observe fluorescence quenching, set the excitation wavelength to 300 nm and record the emission spectrum, observing the region around 360 nm.^[3]
 - To obtain responses proportional to the quantum yield, the measured fluorescence intensities should be divided by the sample's absorbance at the corresponding excitation wavelength.^[1]

Visualizations

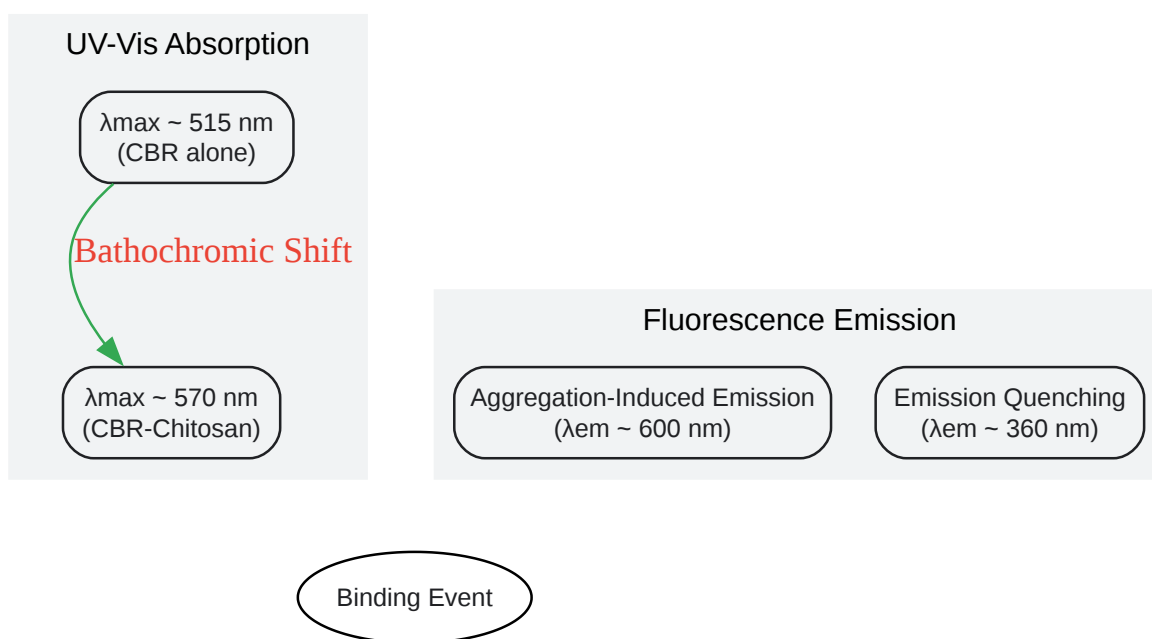
The following diagrams illustrate the key concepts and workflows described in this guide.

Interaction of Cibacron Brilliant Red 3B-A (CBR) with Chitosan

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Caption: Interaction of CBR with Chitosan.

Photophysical Changes of CBR upon Chitosan Binding

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Caption: Photophysical changes of CBR.

Experimental Workflow for Spectral Analysis



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Caption: Experimental workflow.

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